molecular formula C19H15N3O2S B12170118 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B12170118
M. Wt: 349.4 g/mol
InChI Key: YEKVUTUFDSIOFX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that combines the structural features of benzothiazole and oxazole. Benzothiazole is a bicyclic compound known for its diverse biological activities, while oxazole is a five-membered heterocyclic compound containing oxygen and nitrogen. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity under milder reaction conditions. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase and interact with receptors such as dopamine receptors. The oxazole moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of both benzothiazole and oxazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-11-17(12(2)24-22-11)18(23)20-14-9-7-13(8-10-14)19-21-15-5-3-4-6-16(15)25-19/h3-10H,1-2H3,(H,20,23)

InChI Key

YEKVUTUFDSIOFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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